Potassium hexahydroxoantimonate

Description

BenchChem offers high-quality Potassium hexahydroxoantimonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hexahydroxoantimonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12208-13-8 |

|---|---|

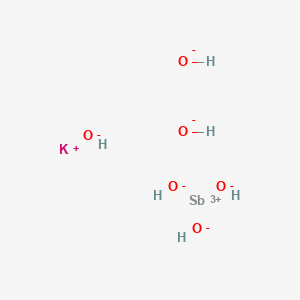

Molecular Formula |

H6KO6Sb |

Molecular Weight |

262.90 g/mol |

IUPAC Name |

potassium;antimony(5+);hexahydroxide |

InChI |

InChI=1S/K.6H2O.Sb/h;6*1H2;/q+1;;;;;;;+5/p-6 |

InChI Key |

DUBGVNNAYGFUKU-UHFFFAOYSA-H |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+3] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+5] |

Origin of Product |

United States |

Synthesis of Potassium Hexahydroxoantimonate(V) from Antimony Pentoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of potassium hexahydroxoantimonate(V) (K[Sb(OH)₆]) from antimony pentoxide (Sb₂O₅). The document provides a comprehensive overview of the synthetic protocol, including reaction parameters, purification methods, and relevant characterization data.

Introduction

Potassium hexahydroxoantimonate(V), also known as potassium antimonate, is an inorganic compound with applications in various scientific fields. It serves as a reagent in analytical chemistry and as a precursor in the synthesis of other antimony compounds. This guide outlines a reproducible method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the reaction of antimony pentoxide with a concentrated aqueous solution of potassium hydroxide. The balanced chemical equation for this reaction is:

Sb₂O₅ + 2 KOH + 5 H₂O → 2 K[Sb(OH)₆]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of potassium hexahydroxoantimonate(V).

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Antimony Pentoxide (Sb₂O₅) | Reagent | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific |

| Deionized Water | High Purity | In-house |

3.2. Equipment

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

Drying oven

3.3. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine antimony pentoxide and a concentrated solution of potassium hydroxide. A suggested molar ratio is 1:6 (Sb₂O₅:KOH) to ensure the complete dissolution of the antimony pentoxide.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. It is critical to maintain the reflux for a minimum of one hour to ensure the reaction goes to completion.

-

Crystallization: After the reflux period, allow the reaction mixture to cool gradually to a temperature between 60-80°C. Slow cooling within this temperature range promotes the formation of high-purity crystals.

-

Isolation of Product: Isolate the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual potassium hydroxide.

3.4. Purification by Recrystallization

-

Dissolution: Dissolve the crude potassium hexahydroxoantimonate(V) in a minimal amount of hot deionized water.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them in an oven at a temperature not exceeding 110°C to avoid decomposition.

Quantitative Data

| Parameter | Value |

| Molar Ratio (Sb₂O₅:KOH) | 1:6 |

| Reflux Time | > 1 hour |

| Crystallization Temperature | 60-80 °C |

| Expected Yield | Not explicitly found in searched literature |

| Purity | High purity achievable with this method |

Characterization Data

While specific characterization data for the product of this exact synthesis was not found in the searched literature, typical properties of potassium hexahydroxoantimonate(V) are provided below.

| Property | Value |

| Appearance | White crystalline powder |

| Molecular Weight | 262.90 g/mol |

| Solubility in Water | 20 g/L at 20°C[1] |

| pH of 20 g/L solution | 7.5 - 9.0 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of potassium hexahydroxoantimonate.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hexahydroxoantimonates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crystal Structure of Sodium Hexahydroxoantimonate (Na[Sb(OH)₆])

The crystal structure of sodium hexahydroxoantimonate(V) has been refined and is well-documented. The structure consists of sodium cations (Na⁺) and complex hexahydroxoantimonate(V) anions ([Sb(OH)₆]⁻). Both the antimony and sodium atoms are octahedrally coordinated by six oxygen atoms.

Crystallographic Data

The crystallographic data for Na[Sb(OH)₆] is summarized in the table below. This data provides the fundamental parameters that define the unit cell and the arrangement of atoms within it.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₂/n |

| a, b (Å) | 8.029 |

| c (Å) | 7.894 |

| α, β, γ (°) | 90 |

Interatomic Distances and Bond Angles

The precise arrangement of atoms is further defined by the distances between them and the angles of the chemical bonds. The [Sb(OH)₆]⁻ anion forms a nearly perfect octahedron, while the NaO₆ octahedron is slightly more distorted.

| Bond/Distance | Mean Value (Å) |

| Sb–O | 1.98 |

| O–O (in SbO₆) | 2.80 |

| Na–O | 2.39 |

| O–O (in NaO₆) | 3.38 |

Experimental Protocols

The synthesis and structural analysis of hexahydroxoantimonate compounds involve specific chemical and analytical techniques. The following protocols are based on established methods for the preparation and characterization of these materials.

Synthesis of Potassium Hexahydroxoantimonate

Several methods for the preparation of potassium hexahydroxoantimonate have been reported. One common laboratory-scale synthesis involves the following steps:

-

Reaction: Antimony trioxide (Sb₂O₃) is placed in a potassium hydroxide (B78521) (KOH) solution.

-

Oxidation: Hydrogen peroxide (H₂O₂) is added to the solution to induce an oxidation-reduction reaction, forming a solution containing the hexahydroxoantimonate(V) anion. The reaction temperature is typically controlled between 20-120°C.

-

Filtration: The resulting solution is filtered to remove any impurities.

-

Precipitation: An alcohol is added to the filtered solution with stirring to precipitate the potassium hexahydroxoantimonate product.

-

Isolation and Drying: The precipitate is separated from the liquid, dried, and crushed to obtain the final product.

Another method involves heating antimony pentoxide with an excess of potassium hydroxide. The product can be recrystallized from a small amount of water.[1]

Single-Crystal X-ray Diffraction

To determine the precise crystal structure of a compound like Na[Sb(OH)₆], single-crystal X-ray diffraction is the gold standard technique. The general workflow for this experimental protocol is as follows:

Structural Visualization

The arrangement of the NaO₆ and SbO₆ octahedra in the crystal lattice of sodium hexahydroxoantimonate is crucial to its properties. The following diagram illustrates the connectivity of these polyhedra.

Conclusion

While the precise crystal structure of potassium hexahydroxoantimonate remains to be fully elucidated and published, the well-characterized structure of sodium hexahydroxoantimonate provides a robust model for understanding the atomic-level architecture of this important class of inorganic compounds. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis, characterization, and application of hexahydroxoantimonates. Further research into the single-crystal growth and structural determination of K[Sb(OH)₆] is warranted to provide a more complete picture of the subtle structural variations within the alkali metal hexahydroxoantimonate series.

References

An In-depth Technical Guide to Potassium Hexahydroxoantimonate (K[Sb(OH)₆]): Chemical Properties, Synthesis, and Relevance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium hexahydroxoantimonate (K[Sb(OH)₆]), a key inorganic compound with diverse applications ranging from analytical chemistry to materials science and with notable relevance to the field of drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and explores the broader context of antimony compounds in therapeutic applications.

Chemical Properties and Identification

Potassium hexahydroxoantimonate is an inorganic compound with the chemical formula K[Sb(OH)₆]. It is also known by several other names, including potassium antimonate (B1203111) and potassium pyroantimonate.[1][2][3] Its Chemical Abstracts Service (CAS) number is 12208-13-8 .[4]

The key quantitative chemical and physical properties of K[Sb(OH)₆] are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | K[Sb(OH)₆] | [2] |

| Molecular Weight | 262.90 g/mol | [4] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 240 °C (decomposes) | [4] |

| Solubility in Water | Soluble | [4] |

| Solubility in Other Solvents | Soluble in glycerine; Insoluble in ethanol | [4] |

| Density | 3.27 g/cm³ at 20°C | [5] |

| pH | 7.5 - 9.0 (20 g/L in H₂O at 20°C) | [6] |

Experimental Protocols: Synthesis of K[Sb(OH)₆]

Several methods for the synthesis of potassium hexahydroxoantimonate have been reported. Below are detailed methodologies for two common experimental protocols.

This traditional method involves the direct reaction of antimony pentoxide with potassium hydroxide (B78521).[4]

Methodology:

-

Reaction: Heat antimony pentoxide (Sb₂O₅) with an excess of potassium hydroxide (KOH) solution. The reaction produces a rubbery, granular, or crystalline product.

-

Recrystallization: If a more purified product is desired, the initial product can be recrystallized from a small amount of water to form deliquescent crystals.

-

Conversion: Treat the recrystallized product with a copious amount of cold water or boil with a small quantity of water. This converts the initial product into potassium hexahydroxoantimonate, K[Sb(OH)₆], which is sparingly soluble in cold water but more soluble in warm water.[4]

This method utilizes antimony trioxide as the starting material and an oxidizing agent, such as hydrogen peroxide, to achieve the pentavalent antimony state.[7]

Methodology:

-

Slurry Preparation: Place antimony trioxide (Sb₂O₃) into a potassium hydroxide (KOH) solution to form a slurry. The solid-to-liquid ratio of antimony trioxide to water should be between 1:3 and 1:10. The antimony trioxide used should have a purity of at least 90%.[7]

-

Oxidation-Reduction Reaction: Add hydrogen peroxide (H₂O₂) to the slurry to initiate an oxidation-reduction reaction. The reaction temperature is controlled between 20-120°C. The molar ratios of the reactants should be stoichiometrically balanced.[7]

-

Filtration: After the reaction is complete, filter the reaction solution to remove any impurities, yielding "Solution A".[7]

-

Precipitation: Add an alcohol (such as methanol, ethanol, or a polyol) to Solution A while stirring. The alcohol should constitute 5-50% of the weight of Solution A. This will cause the precipitation of potassium hexahydroxoantimonate.[7]

-

Isolation and Drying: Separate the precipitate from the liquid. Dry and crush the precipitate to obtain the final K[Sb(OH)₆] product.[7]

Relevance in Drug Development: The Case of Antimonial Compounds

While K[Sb(OH)₆] itself is not a therapeutic agent, it is a pentavalent antimony (Sb(V)) compound. Pentavalent antimonials have been a cornerstone in the treatment of leishmaniasis, a parasitic disease.[5][8][9] Understanding the mechanism of action of these related compounds provides valuable insights for drug development professionals.

Current research suggests that pentavalent antimonials act as prodrugs.[7][8][10] They are administered in the less toxic Sb(V) state and are subsequently reduced in vivo to the more toxic and biologically active trivalent state (Sb(III)).[8][10] The Sb(III) form is believed to be the primary agent responsible for the anti-leishmanial activity.

The proposed mechanism involves the following key steps:

-

Uptake: The Sb(V) prodrug is taken up by host macrophages, where the Leishmania parasites reside.

-

Reduction: Inside the macrophage and the parasite, Sb(V) is reduced to Sb(III). This reduction is thought to be facilitated by thiols such as glutathione (B108866) and trypanothione (B104310).[7][10]

-

Inhibition of Key Parasite Enzymes: The resulting Sb(III) is a potent inhibitor of key enzymes in the parasite's thiol metabolism, particularly trypanothione reductase.[7] This enzyme is crucial for the parasite's defense against oxidative stress.

-

Induction of Oxidative Stress: Inhibition of trypanothione reductase leads to an accumulation of reactive oxygen species within the parasite, causing cellular damage and ultimately leading to parasite death.

The following diagram illustrates this proposed signaling pathway and mechanism of action.

Caption: Proposed mechanism of action of pentavalent antimonial drugs against Leishmania.

Applications

Beyond its relevance to medicinal chemistry, potassium hexahydroxoantimonate has several other important applications:

-

Analytical Reagent: It is widely used as a reagent for the detection and precipitation of sodium ions.[4]

-

Materials Science: K[Sb(OH)₆] serves as a precursor for the synthesis of other antimony compounds, such as antimony oxide (Sb₂O₃), which has applications in catalysis and as a sorbent material.

-

Flame Retardants: It can be used in the preparation of flame-retardant compounds.[7]

-

Other Industrial Uses: It has been used as a mordant in the textile and leather industries and as a flux additive in electroplating.[4]

This technical guide provides a foundational understanding of potassium hexahydroxoantimonate, offering valuable data and protocols for researchers and professionals in chemistry and drug development. The insights into the mechanism of action of related antimonial compounds highlight the potential for further research and development in this area.

References

- 1. CAS 12208-13-8: Potassium antimony hydroxide (KSb(OH)6) [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. Potassium Hexahydroxyantimonate (KSb(OH)6) | CymitQuimica [cymitquimica.com]

- 4. POTASSIUM HEXAHYDROXOANTIMONATE(V) | 12208-13-8 [chemicalbook.com]

- 5. Pentavalent Antimonials: New Perspectives for Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspectives of antimony compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry of antimony-based drugs in biological systems a... [degruyterbrill.com]

- 8. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of the current treatments for leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Potassium Hexahydroxoantimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium hexahydroxoantimonate (K[Sb(OH)₆]) in aqueous and organic media. This document consolidates available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical framework for understanding its solubility characteristics.

Quantitative Solubility Data

The solubility of potassium hexahydroxoantimonate is a critical parameter for its application in various scientific and industrial fields, including as a reagent in analytical chemistry.[1] The available quantitative data for its solubility in water and qualitative information for other solvents are summarized below.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation(s) |

| Water | 20 | ~20 | [1][2][3][4][5] |

| Glycerine | Not Specified | Soluble | [2][6][7][8] |

| Ethanol | Not Specified | Insoluble | [2][6][7][8] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of potassium hexahydroxoantimonate. These protocols are based on established methods for inorganic salts.

Isothermal Saturation Method

This method is used to determine the equilibrium solubility of a compound at a specific temperature.

Materials and Equipment:

-

Potassium hexahydroxoantimonate

-

Solvent (e.g., deionized water, ethanol)

-

Constant temperature water bath or incubator

-

Stirring device (e.g., magnetic stirrer and stir bars)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution: An excess amount of potassium hexahydroxoantimonate is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is placed in a constant temperature bath and stirred vigorously to ensure thorough mixing. The solution is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.

-

Phase Separation: After equilibration, the stirring is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.

-

Analysis: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated to dryness in a drying oven set at an appropriate temperature. The container with the dry residue is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

Gravimetric Analysis

This method provides a straightforward way to determine the concentration of a solute in a saturated solution.

Materials and Equipment:

-

Saturated solution of potassium hexahydroxoantimonate

-

Pre-weighed evaporating dish or watch glass

-

Pipette

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Preparation: A precise volume of the clear, saturated solution of potassium hexahydroxoantimonate is pipetted into a pre-weighed evaporating dish.

-

Evaporation: The solvent is carefully evaporated from the dish using a gentle heat source, such as a steam bath or a drying oven at a temperature below the decomposition point of the compound.

-

Drying to a Constant Weight: The evaporating dish containing the solid residue is placed in a drying oven at a suitable temperature (e.g., 105-110°C) until a constant weight is achieved. This is confirmed by repeated cycles of cooling in a desiccator and weighing until the mass no longer changes.

-

Calculation: The mass of the dissolved potassium hexahydroxoantimonate is determined by subtracting the initial weight of the empty evaporating dish from the final constant weight. The solubility is then expressed as the mass of the solute per volume of the solution.

Logical Relationship of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The following diagram illustrates the expected solubility behavior of potassium hexahydroxoantimonate, an ionic compound, in different types of solvents.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. POTASSIUM HEXAHYDROXOANTIMONATE(V) CAS#: 12208-13-8 [m.chemicalbook.com]

- 3. Cas 12208-13-8,POTASSIUM HEXAHYDROXOANTIMONATE(V) | lookchem [lookchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Page loading... [guidechem.com]

- 6. POTASSIUM HEXAHYDROXOANTIMONATE(V) | 12208-13-8 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chembk.com [chembk.com]

In-Depth Technical Guide: Thermal Decomposition of Potassium Hexahydroxoantimonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of potassium hexahydroxoantimonate (K[Sb(OH)₆]). The document details the compound's decomposition temperature, its hazardous decomposition products, and the underlying chemical transformation. While specific experimental thermogravimetric and differential scanning calorimetry data is not widely available in the public domain, this guide synthesizes the existing information from safety data sheets and chemical databases to offer a clear understanding of the material's thermal stability.

Introduction

Potassium hexahydroxoantimonate(V), with the chemical formula K[Sb(OH)₆], is an inorganic compound utilized in various industrial and laboratory applications. A key parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures, is its thermal stability. Understanding the temperature at which it decomposes and the nature of its decomposition products is critical for risk assessment and process design.

Thermal Decomposition Properties

The thermal decomposition of potassium hexahydroxoantimonate involves the removal of water molecules and the subsequent formation of more stable oxide structures.

Decomposition Temperature

Multiple sources indicate that potassium hexahydroxoantimonate decomposes at approximately 240 °C .[1][2][3] It is important to note that this value is often cited as "(dec.)", signifying decomposition, and the exact onset and peak decomposition temperatures can be influenced by experimental conditions such as the heating rate.

Hazardous Decomposition Products

Upon thermal decomposition, potassium hexahydroxoantimonate breaks down to form potassium oxides and antimony oxide.[4] These decomposition products are hazardous and should be handled with appropriate safety precautions.

Quantitative Thermal Analysis Data

A thorough review of available literature and chemical databases did not yield detailed quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for potassium hexahydroxoantimonate. Such data would provide precise information on the percentage of mass loss at specific temperature ranges and the enthalpy changes associated with the decomposition process. In the absence of specific experimental data, the following table summarizes the key thermal property identified.

| Parameter | Value | References |

| Decomposition Temperature | 240 °C (dec.) | [1][2][3] |

| Hazardous Decomposition Products | Potassium Oxides, Antimony Oxide | [4] |

Experimental Protocols

While specific experimental protocols for the thermal analysis of potassium hexahydroxoantimonate are not available, a general methodology for conducting such an analysis using TGA and DSC is provided below. This protocol is based on standard practices for the thermal analysis of inorganic compounds.

General Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of potassium hexahydroxoantimonate is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is recorded as a function of temperature. The resulting thermogram (TG curve) and its derivative (DTG curve) are analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss.

General Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of potassium hexahydroxoantimonate is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, similar to the TGA protocol.

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis, with a constant heating rate.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve is analyzed to identify endothermic and exothermic events, such as decomposition, and to quantify the enthalpy changes associated with these transitions.

Logical Relationship of Thermal Decomposition

The thermal decomposition of potassium hexahydroxoantimonate is a chemical process driven by heat. The logical workflow for its analysis and the expected transformation are illustrated in the following diagram.

Caption: Thermal decomposition workflow of K[Sb(OH)₆.

Conclusion

Potassium hexahydroxoantimonate exhibits thermal decomposition at approximately 240 °C, yielding hazardous potassium and antimony oxides. For professionals in research and drug development, adherence to safety protocols when handling this compound at elevated temperatures is paramount. While this guide provides the currently available information, it also highlights the need for detailed experimental studies, such as TGA and DSC, to be published to allow for a more precise understanding of the decomposition kinetics and thermodynamics. Such data would be invaluable for refining safety procedures and optimizing industrial processes involving this compound. invaluable for refining safety procedures and optimizing industrial processes involving this compound.

References

Unveiling the History of a Key Reagent: Potassium Hexahydroxoantimonate's Journey from Discovery to a Staple in Sodium Detection

For Immediate Release

A comprehensive technical guide exploring the historical discovery and development of potassium hexahydroxoantimonate, K[Sb(OH)₆], as a pivotal reagent in chemical analysis. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, detailing the compound's origins, its synthesis, and its crucial role in the qualitative detection of sodium ions.

Potassium hexahydroxoantimonate, a compound known for over a century and a half, has played a significant, albeit often overlooked, role in the advancement of analytical chemistry. Its ability to form a sparingly soluble precipitate with sodium ions provided chemists with a reliable method for sodium detection long before the advent of modern instrumental techniques. This guide traces the historical path of this inorganic reagent, from its initial synthesis to its establishment as a standard analytical tool.

A Glimpse into the 19th Century: The Dawn of a Reagent

The origins of potassium hexahydroxoantimonate as a recognized chemical entity can be traced back to the early 19th century, a period of fervent discovery in the field of chemistry. Historical records suggest that the synthesis of a compound with the properties of potassium pyroantimonate, as it was then commonly known, was first achieved in 1835. During this era, chemists were actively investigating the properties of antimony and its compounds. The synthesis involved the reaction of antimony trioxide with potassium hydroxide (B78521), leading to the formation of this unique salt.

While the exact first documented use of this compound as a reagent for sodium is challenging to pinpoint to a single publication, its application became established within the German-speaking chemical community. Journals from the mid-19th century, such as the Archiv der Pharmazie and the Journal für praktische Chemie, contain references to "antimonsaures Kali" (potassium antimonate) as a reliable reagent for detecting "Natron" (a historical term for sodium carbonate and, by extension, sodium). This indicates that by this time, its value in qualitative analysis was well-recognized and practiced.

The nomenclature of the compound has evolved over time. Historically referred to as potassium pyroantimonate, with a formula often depicted as K₂H₂Sb₂O₇·nH₂O, modern understanding of its structure has led to the more accurate name, potassium hexahydroxoantimonate, with the chemical formula K[Sb(OH)₆]. This reflects the presence of the hexahydroxoantimonate(V) anion, [Sb(OH)₆]⁻, in which the antimony atom is in the +5 oxidation state and is octahedrally coordinated by six hydroxide groups.

Key Scientists and Their Contributions

While a singular "discoverer" of potassium hexahydroxoantimonate as a sodium reagent is not definitively credited in available historical literature, the work of prominent 19th-century analytical chemists was instrumental in popularizing and standardizing its use. The comprehensive handbooks and journals of this era served as the primary means of disseminating such analytical methods. The detailed procedures for qualitative analysis, which included the test for sodium using this reagent, were meticulously documented and shared among the scientific community, solidifying its place in the analytical chemist's toolkit.

Experimental Protocols: From Historical Preparations to Modern Synthesis

The fundamental principle behind the synthesis of potassium hexahydroxoantimonate has remained consistent over time, involving the oxidation of an antimony(III) compound in the presence of potassium hydroxide.

Historical Preparation Method (Conceptual)

Early preparations likely involved the fusion of antimony trioxide (Sb₂O₃) with potassium nitrate (B79036) (KNO₃) and potassium hydroxide (KOH). The potassium nitrate acted as the oxidizing agent to convert antimony(III) to antimony(V). The resulting fused mass was then leached with water to dissolve the potassium antimonate.

Modern Laboratory Synthesis

A common contemporary method for preparing potassium hexahydroxoantimonate involves the oxidation of antimony trioxide with hydrogen peroxide in a potassium hydroxide solution.[1]

Reaction:

Sb₂O₃ + 2KOH + 4H₂O₂ → 2K[Sb(OH)₆]

Procedure:

-

In a flask, a suspension of antimony trioxide in a solution of potassium hydroxide is prepared.

-

Hydrogen peroxide is gradually added to the suspension while controlling the temperature, as the reaction is exothermic.

-

The mixture is stirred until the antimony trioxide has completely reacted to form a clear solution of potassium hexahydroxoantimonate.

-

The reagent is typically used in this aqueous form for qualitative analysis. For isolation of the solid, a precipitating agent like an alcohol can be added.[1]

The Reagent in Action: The Qualitative Test for Sodium

The utility of potassium hexahydroxoantimonate as a reagent lies in the low solubility of its sodium salt, sodium hexahydroxoantimonate (Na[Sb(OH)₆]).

Reaction:

Na⁺(aq) + K--INVALID-LINK-- → Na--INVALID-LINK-- + K⁺(aq)

Procedure for Sodium Detection:

-

A neutral or slightly alkaline solution of the sample to be tested is prepared.

-

A solution of potassium hexahydroxoantimonate is added to the sample solution.

-

The formation of a white, crystalline precipitate indicates the presence of sodium ions.[2]

-

To enhance the precipitation, the solution can be cooled, and the inner wall of the test tube can be scratched with a glass rod to provide nucleation sites for crystal growth.

It is crucial that the test is performed in a neutral or weakly alkaline medium, as in acidic conditions, the hexahydroxoantimonate ion is not stable.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of potassium hexahydroxoantimonate.

| Property | Value |

| Chemical Formula | K[Sb(OH)₆] |

| Molar Mass | 262.90 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | Soluble |

| CAS Number | 12208-13-8 |

Visualizing the Discovery and Application

To illustrate the key relationships and processes described, the following diagrams are provided in the DOT language.

Caption: A timeline illustrating the key milestones in the 19th-century discovery and establishment of potassium hexahydroxoantimonate as a reagent.

Caption: A workflow diagram illustrating the modern synthesis of potassium hexahydroxoantimonate.

Caption: A logical diagram outlining the qualitative analysis of sodium ions using potassium hexahydroxoantimonate.

Conclusion

The history of potassium hexahydroxoantimonate is a testament to the foundational work of 19th-century chemists. What began as an exploration of antimony's chemistry evolved into a reliable and widely used analytical method that persisted for over a century. While modern analytical instruments have largely superseded this classical technique for quantitative measurements, the story of potassium hexahydroxoantimonate serves as a valuable case study in the development of chemical reagents and the enduring principles of qualitative analysis. This guide provides a consolidated resource for understanding the historical and technical aspects of this important, yet often unheralded, compound.

References

An In-Depth Technical Guide to the Raman and Infrared Spectra of Potassium Hexahydroxoantimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational spectra of potassium hexahydroxoantimonate, K[Sb(OH)₆]. It is designed to serve as a core resource for researchers and professionals in drug development and related scientific fields who require a detailed understanding of the spectroscopic properties of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for spectral acquisition, and presents a logical workflow for the structural analysis of the hexahydroxoantimonate anion.

Introduction

Potassium hexahydroxoantimonate, with the chemical formula K[Sb(OH)₆], is an inorganic compound of interest in various chemical and pharmaceutical applications. Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a powerful non-destructive method for the characterization of its molecular structure. The spectra are sensitive to the vibrations of the constituent atoms and functional groups, offering a unique fingerprint of the [Sb(OH)₆]⁻ anion. This guide synthesizes available spectroscopic data to facilitate its use in research and development.

Quantitative Spectroscopic Data

The vibrational spectra of the hexahydroxoantimonate anion, [Sb(OH)₆]⁻, have been characterized, with key vibrational modes identified in both Raman and Infrared spectroscopy. The data presented in Table 1 is compiled from studies of analogous hexahydroxoantimonate compounds, providing a reliable reference for the vibrational modes of K[Sb(OH)₆].

Table 1: Summary of Raman and IR Vibrational Frequencies and Assignments for the [Sb(OH)₆]⁻ Anion

| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment Description |

| ν(O-H) | 3240, 3383, 3466, 3552 | 3169, 3248, 3434, 3565 | Stretching vibrations of the hydroxyl (-OH) groups. The multiple bands indicate different hydrogen bonding environments. |

| δ(Sb-O-H) | 1043, 1092, 1160, 1189 | 963, 1027, 1055, 1075, 1108, 1128, 1156, 1196 | Deformation (bending) modes of the Sb-O-H angle. |

| νₐₛ(Sb-O) | 730 | 741, 788 | Antisymmetric stretching vibrations of the Sb-O bonds. |

| νₛ(Sb-O) | 618 | 594, 600, 637, 693 | Symmetric stretching vibrations of the Sb-O bonds. |

| Other Sb-O modes | 503, 526, 578 | 527 | Additional Sb-O stretching and/or bending modes. |

Note: Data is primarily based on the analysis of the structurally similar brandholzite, Mg[Sb(OH)₆]·6H₂O, and is expected to be highly representative for K[Sb(OH)₆].

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality Raman and Infrared spectra of solid potassium hexahydroxoantimonate.

Sample Preparation

-

Material Acquisition: Obtain solid potassium hexahydroxoantimonate (CAS 12208-13-8) from a reputable chemical supplier.

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. If necessary, the material can be recrystallized from a suitable solvent.

-

Sample Form: For both Raman and IR spectroscopy, the sample should be a fine, dry powder. If the sample consists of larger crystals, gently grind it to a fine powder using an agate mortar and pestle to ensure homogeneity and to minimize scattering effects in Raman spectroscopy and to facilitate sample preparation for IR spectroscopy.

-

Drying: To remove any adsorbed water, which can interfere with the O-H stretching region of the spectra, the powdered sample should be dried in a desiccator over a suitable drying agent (e.g., P₄O₁₀) or in a vacuum oven at a low temperature (e.g., 50-60 °C) for several hours prior to analysis.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the mid-IR range (e.g., DTGS or MCT) is required.

-

Sampling Technique (KBr Pellet Method):

-

Mix approximately 1-2 mg of the dried K[Sb(OH)₆] powder with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

-

Spectral Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

The final spectrum should be presented in terms of absorbance or transmittance.

-

Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm), a high-resolution spectrograph, and a sensitive detector (e.g., a CCD camera) is necessary.

-

Sampling Technique:

-

Place a small amount of the dried K[Sb(OH)₆] powder into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

Position the sample at the focal point of the laser beam.

-

-

Spectral Acquisition:

-

Select an appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence. Start with low laser power and gradually increase if necessary.

-

Collect the Raman scattered light in a backscattering or 90-degree geometry.

-

Acquire the spectrum over a Raman shift range that covers the expected vibrational modes (e.g., 100 to 4000 cm⁻¹).

-

Perform a calibration of the spectrometer using a known standard (e.g., a silicon wafer or a neon lamp) to ensure the accuracy of the Raman shifts.

-

Cosmic ray removal and baseline correction may be necessary during data processing.

-

Vibrational Mode Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the vibrational spectra of potassium hexahydroxoantimonate.

Caption: Workflow for the vibrational analysis of K[Sb(OH)₆].

Conclusion

This technical guide provides a foundational understanding of the Raman and IR spectra of potassium hexahydroxoantimonate. The tabulated quantitative data, detailed experimental protocols, and the logical workflow for spectral analysis offer a comprehensive resource for scientists and researchers. The presented information is crucial for the structural characterization and quality control of this compound in various scientific and industrial applications, including drug development. Further research, including theoretical calculations and studies on single crystals, could provide even more detailed insights into the vibrational properties of K[Sb(OH)₆].

Toxicology and Safety Handling of Potassium Hexahydroxoantimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile and safe handling procedures for potassium hexahydroxoantimonate (K[Sb(OH)₆]). The information is intended to support risk assessment and ensure the safety of laboratory and manufacturing personnel.

Toxicological Profile

Potassium hexahydroxoantimonate, a pentavalent antimony compound, shares toxicological properties with other antimony compounds. The toxicity of antimony is influenced by its valence state, with trivalent antimony generally being more toxic than pentavalent antimony. However, pentavalent antimony can be reduced to the trivalent form in vivo, a critical factor in its mechanism of toxicity.

Acute Toxicity

Potassium hexahydroxoantimonate is classified as harmful if swallowed or inhaled.[1] While specific LD50 and LC50 values for this exact compound are not consistently reported in the literature, data for related antimony compounds provide an indication of its acute toxicity profile. Antimony poisoning symptoms can be similar to those of arsenic poisoning, with prominent vomiting, abdominal pain, and diarrhea.[2]

Table 1: Acute Toxicity Data for Antimony Compounds

| Compound/Parameter | Species | Route | Value | Reference |

| Potassium Hexahydroxoantimonate | Rat | Inhalation | LC50 > 5.4 mg/L (4 h) | [3] |

| Antimony Potassium Tartrate | Rat | Oral | LD50 = 115 mg/kg | [4] |

| Antimony Trichloride (B1173362) | Mouse | Oral | - | [5] |

Note: Data for related compounds are provided for context. The toxicological properties of potassium hexahydroxoantimonate have not been fully investigated.[3]

Chronic Toxicity and Carcinogenicity

Repeated or prolonged exposure to antimony compounds can lead to a range of adverse health effects, including respiratory irritation, pneumoconiosis, and cardiovascular effects.[6] Long-term exposure in animals has been associated with lung damage and heart problems.[4] Some studies suggest that antimony trioxide may be a clastogen, causing chromosome aberrations at high concentrations.[7] There is insufficient data to definitively assess the carcinogenic or mutagenic potential of potassium hexahydroxoantimonate in humans.[2]

Mechanism of Toxicity

The toxicity of antimony is primarily attributed to its ability to interact with sulfhydryl (-SH) groups in proteins and enzymes, leading to oxidative stress and disruption of cellular metabolism.

A key aspect of pentavalent antimony's toxicity is its in vivo reduction to the more reactive trivalent form. This conversion is facilitated by endogenous reducing agents like glutathione (B108866) (GSH).[4] The resulting trivalent antimony can then inhibit critical enzymes.

The depletion of glutathione, a major cellular antioxidant, further exacerbates oxidative stress. Antimony exposure has been shown to decrease GSH levels and inhibit glutathione peroxidase, an enzyme crucial for detoxifying reactive oxygen species (ROS).[4][8] This leads to an accumulation of ROS, causing damage to lipids, proteins, and DNA.

Furthermore, antimony compounds can interfere with glucose metabolism by inhibiting enzymes such as pyruvate (B1213749) dehydrogenase, which plays a critical role in cellular respiration.[4] This can lead to decreased ATP production and cellular dysfunction.

Diagram 1: Postulated Signaling Pathway for Antimony-Induced Cellular Toxicity

Caption: Mechanism of antimony-induced cellular toxicity.

Safety and Handling

Due to its hazardous properties, strict safety protocols must be followed when handling potassium hexahydroxoantimonate.

Exposure Limits

Occupational exposure to antimony and its compounds is regulated by various agencies. The established limits are for antimony (Sb) and are time-weighted averages (TWA) over an 8-hour workday.

Table 2: Occupational Exposure Limits for Antimony

| Agency | Limit (TWA) | Reference |

| OSHA (PEL) | 0.5 mg/m³ | [4] |

| ACGIH (TLV) | 0.5 mg/m³ | [3] |

| NIOSH (REL) | 0.5 mg/m³ | [3] |

Engineering Controls

Work with potassium hexahydroxoantimonate should be conducted in a well-ventilated area.[9] Use of a chemical fume hood or other local exhaust ventilation is recommended to minimize inhalation exposure. Eyewash stations and safety showers should be readily accessible.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent skin and eye contact, and inhalation.

-

Eye/Face Protection: Tight-sealing safety goggles or a face shield.[5]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[9]

-

Skin and Body Protection: A lab coat, long-sleeved clothing, and a chemical-resistant apron should be worn.[5]

-

Respiratory Protection: If exposure limits are likely to be exceeded or if dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[1][3]

Handling and Storage

-

Avoid breathing dust.[9]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as acids.[2]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3]

Spills and Disposal

In case of a spill, avoid generating dust.[2] Wear appropriate PPE and sweep up the material. Place in a suitable, labeled container for disposal.[2] All waste must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

Experimental Protocols

Detailed experimental protocols for potassium hexahydroxoantimonate are not widely published. However, based on studies of other antimony compounds, a general workflow for in vivo toxicity studies in rodents can be outlined.

Diagram 2: Generalized Workflow for an In Vivo Rodent Toxicity Study

References

- 1. mdpi.com [mdpi.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effects of antimony trichloride on mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. Antimony-induced oxidative stress and toxicity in cultured cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Toxicology | MuriGenics [murigenics.com]

Application Notes and Protocols for the Qualitative Detection of Sodium Ions using Potassium Hexahydroxoantimonate

Abstract

This document provides a detailed protocol for the qualitative detection of sodium ions (Na⁺) in aqueous solutions using potassium hexahydroxoantimonate (K[Sb(OH)₆]). This classical analytical method relies on the formation of a sparingly soluble white precipitate, sodium hexahydroxoantimonate (Na[Sb(OH)₆]), in a neutral or weakly alkaline medium.[1] These application notes are intended for researchers, scientists, and drug development professionals who require a reliable and straightforward method for the qualitative assessment of the presence of sodium ions.

Introduction

Potassium hexahydroxoantimonate serves as a selective precipitating agent for sodium ions. The underlying principle of this assay is the reaction between sodium ions and potassium hexahydroxoantimonate, which results in the formation of a white, crystalline precipitate of sodium hexahydroxoantimonate.[1][2] The reaction is as follows:

Na⁺(aq) + K--INVALID-LINK-- → Na--INVALID-LINK-- + K⁺(aq)

The formation of this precipitate, which is sparingly soluble in cold water, indicates the presence of sodium ions in the sample.[3] This method is valued for its simplicity and specificity under controlled conditions.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the preparation of the reagent and the execution of the sodium ion test.

Reagents and Materials

-

Potassium hexahydroxoantimonate (K[Sb(OH)₆])

-

Potassium hydroxide (B78521) (KOH)

-

Sodium hydroxide (NaOH), dilute solution

-

Distilled or deionized water

-

Sample solution to be tested

-

Positive control solution (e.g., 0.1 M NaCl)

-

Negative control solution (e.g., 0.1 M KCl)

-

Test tubes

-

Pipettes

-

Glass rod

-

Water bath or heating apparatus

-

Ice bath

Preparation of Potassium Hexahydroxoantimonate Reagent

A standardized procedure for preparing the potassium hexahydroxoantimonate solution is as follows:

-

Dissolve 2 grams of potassium hexahydroxoantimonate in 95 mL of hot distilled water.[4]

-

Cool the solution rapidly.

-

Separately, prepare a solution containing 2.5 grams of potassium hydroxide in 50 mL of water.

-

Add the potassium hydroxide solution and 1 mL of dilute sodium hydroxide solution to the cooled potassium hexahydroxoantimonate solution.[4]

-

Allow the resulting solution to stand for 24 hours.[4]

-

Filter the solution to remove any sediment.

-

Dilute the filtrate to 150 mL with distilled water.[4]

-

Store the reagent in a well-stoppered bottle.

Test Procedure

-

Place 1-2 mL of the sample solution into a clean test tube.

-

Ensure the sample solution is neutral or weakly alkaline. If the solution is acidic, neutralize it with a dilute solution of potassium hydroxide.

-

Add an equal volume of the potassium hexahydroxoantimonate reagent to the test tube.

-

Shake the mixture and observe for the formation of a precipitate.

-

If no precipitate forms immediately, heat the solution to boiling.[4]

-

Cool the test tube in an ice bath.[4]

-

If necessary, scratch the inside of the test tube with a glass rod to induce precipitation.[4]

-

Observe the test tube for the formation of a white, crystalline, or dense precipitate.[1][4]

Controls

-

Positive Control: Perform the test procedure on a known sodium-containing solution (e.g., 0.1 M NaCl). The formation of a white precipitate will validate the efficacy of the reagent.

-

Negative Control: Perform the test procedure on a solution known to be free of sodium ions (e.g., 0.1 M KCl). The absence of a precipitate will confirm that the reagent does not produce a false positive.

Data Presentation

The results of this qualitative test are observational. The key data points are summarized in the table below.

| Observation | Interpretation |

| Formation of a white, crystalline precipitate | Positive for Sodium Ions (Na⁺) |

| No precipitate formation | Negative for Sodium Ions (Na⁺) |

| Formation of a white, amorphous precipitate | Possible interference (e.g., NH₄⁺) |

Potential Interferences

Several ions and conditions can interfere with the accuracy of this test. It is crucial to consider these factors for reliable results.

-

Ammonium (B1175870) Ions (NH₄⁺): The presence of ammonium ions can lead to the formation of a white amorphous precipitate of meta-antimonic acid, which can be mistaken for a positive result.[1]

-

Lithium Ions (Li⁺): Lithium antimonate (B1203111) is also insoluble and will precipitate, leading to a false positive.[2]

-

Heavy Metal Cations: Cations such as Fe³⁺, Bi³⁺, and Hg²⁺ may also interfere with the reaction.[1]

-

Divalent Cations and Biological Amines: Some divalent cations and certain biological amines have been shown to form precipitates with potassium pyroantimonate (B1233504), a related compound.[5]

-

Acidity: The reaction should be carried out in a neutral to weakly alkaline medium. Acidic conditions will prevent the formation of the desired precipitate.[1]

Visual Workflow

The following diagram illustrates the experimental workflow for the qualitative detection of sodium ions.

Caption: Experimental workflow for sodium ion detection.

Conclusion

The qualitative detection of sodium ions using potassium hexahydroxoantimonate is a robust and effective method when performed under the appropriate conditions. Adherence to this protocol, including the careful preparation of the reagent and consideration of potential interferences, will ensure accurate and reliable results. This method is a valuable tool for preliminary screening of samples for the presence of sodium in various research and development settings.

References

- 1. Sodium and qualitative reactions to it | MEL Chemistry [melscience.com]

- 2. Identification: Precipitation reaction using potassium antimonate [thiele.ruc.dk]

- 3. POTASSIUM HEXAHYDROXOANTIMONATE(V) | 12208-13-8 [chemicalbook.com]

- 4. pmda.go.jp [pmda.go.jp]

- 5. Use of potassium pyroantimonate in the localization of sodium ions in rat kidney tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Precipitation of Sodium with Potassium Hexahydroxoantimonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of sodium is critical in numerous fields, including pharmaceutical development, clinical diagnostics, and materials science. One established method for this purpose is the gravimetric determination of sodium through precipitation with potassium hexahydroxoantimonate (K[Sb(OH)₆]). This technique relies on the formation of a sparingly soluble precipitate, sodium hexahydroxoantimonate (Na[Sb(OH)₆]), which can be isolated, dried, and weighed to determine the sodium content in a sample.

These application notes provide a comprehensive overview and detailed protocols for the quantitative precipitation of sodium using potassium hexahydroxoantimonate.

Principle of the Method

The underlying principle of this analytical method is the reaction of sodium ions (Na⁺) with the hexahydroxoantimonate anion ([Sb(OH)₆]⁻) in a neutral or slightly alkaline solution to form a white, crystalline precipitate of sodium hexahydroxoantimonate. The reaction is as follows:

Na⁺ + K[Sb(OH)₆] → Na[Sb(OH)₆] (s) + K⁺

The low solubility of sodium hexahydroxoantimonate allows for the quantitative separation of sodium from the sample matrix. The successful application of this method hinges on careful control of experimental parameters to ensure complete precipitation and to minimize interferences from other ions.

Quantitative Data

Properties of Key Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Appearance |

| Potassium Hexahydroxoantimonate | K[Sb(OH)₆] | 262.89 | 12208-13-8 | White crystalline powder[1] |

| Sodium Hexahydroxoantimonate | Na[Sb(OH)₆] | 246.79 | 12208-14-9 | White powder[2] |

Solubility Data

The solubility of the precipitate, sodium hexahydroxoantimonate, is a critical factor influencing the accuracy of the gravimetric analysis.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | Slightly soluble (594 mg/L) | [3] |

| Water | Not specified | Sparingly soluble | [1] |

| Ethanol (B145695) | Not specified | Insoluble | [1] |

| Glycerine | Not specified | Soluble | [1] |

The enthalpy of solution for sodium hexahydroxoantimonate in water has been determined to be +33 kJ mol⁻¹, indicating that solubility increases with temperature[4]. Therefore, precipitation should be carried out at a low temperature to minimize solubility losses.

Experimental Protocols

Preparation of Potassium Hexahydroxoantimonate Reagent

A stable reagent is crucial for accurate results. The following is a common method for preparing the potassium hexahydroxoantimonate solution:

-

Dissolution: Dissolve approximately 20 grams of potassium hexahydroxoantimonate in 1 liter of deionized water.

-

Alkalinization: The solubility of the reagent can be low. If the solution is not clear, add a small amount of potassium hydroxide (B78521) (KOH) dropwise while stirring until the solution becomes clear[5]. Avoid a large excess of KOH.

-

Filtration: Filter the solution to remove any undissolved particles.

-

Storage: Store the reagent in a tightly sealed polyethylene (B3416737) bottle.

A method for preparing the solid potassium hexahydroxoantimonate involves the oxidation of antimony trioxide in a potassium hydroxide solution with hydrogen peroxide[6].

Gravimetric Determination of Sodium

This protocol outlines the steps for the quantitative precipitation of sodium from a sample solution.

Materials:

-

Potassium hexahydroxoantimonate reagent

-

Sample solution containing sodium

-

Dilute acetic acid

-

Ethanol (95%)

-

Sintered glass crucible (porosity 4)

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Take a known volume or weight of the sample and dissolve it in deionized water.

-

The solution should be neutral or slightly alkaline. If acidic, neutralize it carefully with a dilute potassium hydroxide solution.

-

-

Precipitation:

-

Cool the sample solution in an ice bath to minimize the solubility of the precipitate.

-

Slowly add a slight excess of the chilled potassium hexahydroxoantimonate reagent to the sample solution with constant stirring. The formation of a white, crystalline precipitate indicates the presence of sodium.

-

Allow the mixture to stand in the ice bath for at least one hour to ensure complete precipitation.

-

-

Filtration:

-

Filter the precipitate through a pre-weighed, sintered glass crucible.

-

Use suction to facilitate the filtration process.

-

-

Washing:

-

Wash the precipitate several times with small portions of a cold, dilute solution of the precipitating reagent to remove any co-precipitated impurities[7][8][9][10].

-

Follow this with a few washes with cold 50% ethanol to remove the excess precipitating reagent.

-

Finally, wash the precipitate with cold 95% ethanol to aid in drying[7].

-

-

Drying:

-

Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved[11]. This step is to remove any residual water and ethanol.

-

-

Weighing:

-

Cool the crucible in a desiccator to room temperature.

-

Weigh the crucible with the dried precipitate accurately on an analytical balance.

-

-

Calculation:

-

Calculate the mass of sodium in the original sample using the following formula:

Mass of Sodium (g) = Mass of Precipitate (g) × (Molar Mass of Na / Molar Mass of Na[Sb(OH)₆])

Gravimetric Factor = 22.99 g/mol / 246.79 g/mol = 0.09316

-

Interferences

Several ions can interfere with the quantitative precipitation of sodium by forming sparingly soluble salts with the hexahydroxoantimonate reagent.

| Interfering Ion | Nature of Interference | Mitigation Strategy |

| Lithium (Li⁺) | Forms a sparingly soluble precipitate. | Separate lithium from sodium prior to precipitation. |

| Magnesium (Mg²⁺) | Can co-precipitate, especially in alkaline conditions. | Control the pH of the solution and ensure it is only slightly alkaline. |

| Ammonium (B1175870) (NH₄⁺) | Can interfere with the precipitation. | Remove ammonium ions by boiling the solution before adding the precipitating reagent. |

Visualizations

Experimental Workflow

Caption: Gravimetric determination of sodium workflow.

Logical Relationship of Precipitation

Caption: Precipitation of sodium hexahydroxoantimonate.

References

- 1. POTASSIUM HEXAHYDROXOANTIMONATE(V) | 12208-13-8 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. teck.com [teck.com]

- 4. Solubility of sodium hexahydroxoantimonate in water and in mixed aqueous solvents - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Week 3 - My Learning Portfolio [chingmun_portfolio.mailchimpsites.com]

- 8. Washing, Drying, and Ignition of the Precipitate [unacademy.com]

- 9. scribd.com [scribd.com]

- 10. Quantitative Chemistry Gravimetric Analysis: PRECIPITATE - 911Metallurgist [911metallurgist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Use of Potassium Hexahydroxoantimonate in the Localization of Cations in Biological Tissues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of potassium hexahydroxoantimonate (potassium pyroantimonate) for the specific localization of sodium (Na⁺) in biological tissues is a historical technique with significant limitations regarding its specificity. Modern research has demonstrated that this method can precipitate a variety of divalent and monovalent cations, including calcium (Ca²⁺), magnesium (Mg²⁺), as well as certain biological amines.[1][2][3] Consequently, the results obtained using this protocol should be interpreted with extreme caution and supported by other analytical methods. This document provides the historical protocol and highlights the critical considerations and limitations.

Introduction and Principle

Potassium hexahydroxoantimonate, K[Sb(OH)₆], is a chemical that has been used in electron microscopy to localize cations within biological tissues. The underlying principle is that the antimonate (B1203111) anion forms electron-dense precipitates with certain cations, which can then be visualized using transmission electron microscopy (TEM). The technique was initially proposed for the localization of sodium ions.[4] However, subsequent studies revealed that the method lacks specificity, with precipitates forming with various cations, making the unambiguous identification of sodium challenging.[1][3][5] The formation and distribution of these precipitates are highly dependent on the fixation procedure, the type of buffer used, and the pH of the solutions.[6][7]

Limitations and Critical Considerations

-

Lack of Specificity: The primary limitation of this technique is its lack of specificity for sodium ions. The antimonate reagent readily precipitates with divalent cations such as calcium and magnesium, which are often present in biological tissues.[2] It has also been shown to form precipitates with biological amines.[1][4]

-

Ion Diffusion: The fixation process itself can cause the redistribution of mobile ions like sodium. The choice of fixative and the speed of fixation are critical factors in minimizing ion diffusion.[6]

-

Influence of Fixation and Buffers: The type of fixative (e.g., glutaraldehyde (B144438), osmium tetroxide, paraformaldehyde) and the composition of the buffer solution can significantly alter the pattern and intensity of precipitation.[6][7] For instance, some buffers may chelate the very ions intended for precipitation.

-

pH Dependence: The precipitation reaction is sensitive to pH. It is crucial to control the pH of all solutions throughout the procedure.

-

Interpretation of Results: Due to the aforementioned limitations, any electron-dense precipitates observed should not be automatically attributed to the presence of sodium. Correlative analytical techniques, such as X-ray microanalysis, are necessary to identify the elemental composition of the precipitates.

Experimental Protocols

The following protocols are based on historical methods described in the literature. Researchers should be aware of the limitations and consider these as starting points for method development, which must include rigorous control experiments.

3.1. Preparation of Potassium Hexahydroxoantimonate Solution (2% w/v)

This is a common starting concentration, though variations have been reported.[6][7]

-

Heat 85 mL of deionized water to boiling.

-

Add 2 g of potassium hexahydroxoantimonate (KSb(OH)₆) to the boiling water and stir until dissolved.

-

Cool the solution rapidly in an ice bath.

-

Add 10 mL of a 1M potassium hydroxide (B78521) (KOH) solution.

-

Allow the solution to stand at room temperature for 24 hours.

-

A fine precipitate may form, which should be removed by filtration.

-

Adjust the final volume to 100 mL with deionized water. The final pH should be alkaline.

3.2. Tissue Fixation and Processing for Electron Microscopy

The choice of fixation is critical and will influence the results.[6]

Method 1: Aldehyde Fixation

-

Prepare a primary fixative solution containing 2.5% glutaraldehyde and 2% paraformaldehyde in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

-

Add the prepared 2% potassium hexahydroxoantimonate solution to the primary fixative. The final concentration of the antimonate can be varied.

-

Immerse small tissue blocks (approx. 1 mm³) in the fixative solution for 2-4 hours at 4°C.

-

Wash the tissue blocks thoroughly with the buffer containing potassium hexahydroxoantimonate.

-

Post-fix the tissue in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.

-

Dehydrate the tissue through a graded series of ethanol (B145695) concentrations.

-

Infiltrate and embed the tissue in a suitable resin for electron microscopy.

-

Cut ultrathin sections and examine with a transmission electron microscope.

Method 2: Osmium Tetroxide Fixation

-

Prepare a fixative solution of 1% osmium tetroxide in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4).

-

Add the prepared 2% potassium hexahydroxoantimonate solution to the osmium tetroxide solution.

-

Immerse small tissue blocks in the fixative solution for 1-2 hours at 4°C.

-

Wash the tissue blocks with the buffer.

-

Dehydrate and embed as described in Method 1.

Data Presentation

The following table summarizes the influence of various experimental conditions on the formation of antimonate precipitates as reported in the literature.

| Parameter | Condition | Observed Effect on Precipitate | Reference(s) |

| Primary Fixative | Aldehyde-based | Precipitates are often mainly extracellular. | [1][8] |

| Osmium tetroxide-based | Intracellular and extracellular precipitates are observed. | [1][4] | |

| Paraformaldehyde (2%) | Better preservation of metal composition compared to glutaraldehyde. | [6] | |

| Antimonate Concentration | Half-saturation | Preferential precipitation of less soluble salts (e.g., Na⁺, Ca²⁺), with loss of cytoplasmic and nuclear precipitates. | [7] |

| Supersaturated (4%) | Retains significantly more sodium in the tissue compared to a 2% solution. | [6] | |

| Buffer System | Phosphate or Collidine | Markedly decreased precipitates in the nuclei and on the granular reticulum. | [7] |

| Collidine | Better preservation of sodium. | [6] | |

| Additives | 1% Phenol | Strikingly improved the quality of analytical ion microscopy images. | [6] |

Visualization of Workflows and Principles

Caption: Experimental workflow for cation localization using potassium hexahydroxoantimonate.

Caption: Principle of the non-specific precipitation reaction of antimonate with various cations.

References

- 1. Use of potassium pyroantimonate in the localization of sodium ions in rat kidney tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE INTRACELLULAR LOCALIZATION OF INORGANIC CATIONS WITH POTASSIUM PYROANTIMONATE: Electron Microscope and Microprobe Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE SPECIFICITY OF THE PYROANTIMONATE TECHNIQUE TO DEMONSTRATE SODIUM | Scilit [scilit.com]

- 4. scispace.com [scispace.com]

- 5. Sodium and calcium localization in cells and tissues by precipitation with antimonate: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Localization of cations by pyroantimonate. I. Influence of fixation on distribution of calcium and sodium. An approach by analytical ion microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective subcellular localization of cations with variants of the potassium (pyro)antimonate technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

Application Notes and Protocols for Potassium Hexahydroxoantimonate Staining in Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hexahydroxoantimonate, commonly referred to as potassium pyroantimonate (B1233504) in cytochemical literature, is a crucial reagent in electron microscopy for the ultrastructural localization of cations, particularly sodium (Na⁺) and calcium (Ca²⁺).[1][2][3] This technique relies on the principle that pyroantimonate anions form electron-dense precipitates with these cations in situ, allowing for their visualization at the subcellular level. The method has been instrumental in studying ion distribution and transport in various biological processes and tissues.[1][2] The precipitates appear as fine, electron-dense deposits in the transmission electron microscope. It is important to note that while this method provides excellent spatial resolution, the specificity for a particular cation can be influenced by the presence of other ions and the specific protocol used.[3][4] Therefore, results are often interpreted in the context of the specific experimental conditions and may be confirmed with other analytical techniques like X-ray microanalysis.

Experimental Protocols

This section outlines a detailed protocol for potassium hexahydroxoantimonate staining for transmission electron microscopy, synthesized from various established methodologies. It is crucial to note that optimal conditions, such as incubation times and reagent concentrations, may require adjustment based on the specific tissue or cell type under investigation.

Reagent Preparation

a. Potassium Hexahydroxoantimonate Solution (2% w/v)

There are several methods for preparing the pyroantimonate solution. Two common procedures are described below:

-

Method 1: Simple Dissolution

-

Heat 85 mL of deionized water to boiling.

-

Remove from heat and dissolve 2 g of potassium hexahydroxoantimonate powder by stirring.

-

Cool the solution rapidly in an ice bath.

-

Bring the final volume to 100 mL with deionized water.

-

The solution should be freshly prepared before use.

-

-

Method 2: Alkalinized Solution [5][6]

-

Dissolve 2 g of potassium hexahydroxoantimonate in 95 mL of hot deionized water.[5]

-

Cool the solution quickly.[5]

-

Add a solution containing 2.5 g of potassium hydroxide (B78521) (KOH) in 50 mL of water and 1 mL of dilute sodium hydroxide solution.[5]

-

Allow the solution to stand for 24 hours.[5]

-

Filter the solution before use and dilute to 150 mL with deionized water.[5]

-

b. Primary Fixative Solution

The pyroantimonate can be incorporated into the primary fixative. A common formulation is:

-

A mixture of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate or phosphate (B84403) buffer, pH 7.2-7.4).

-

The final concentration of glutaraldehyde is typically 2-2.5%, and paraformaldehyde is 2-4%.

-

The prepared 2% potassium hexahydroxoantimonate solution is added to the aldehyde fixative. The ratio can vary, and some protocols suggest adding it in equal parts to a double-strength fixative solution.

Fixation

-

Tissue Preparation: Immediately after excision, mince the tissue into small blocks (no larger than 1 mm³ to ensure proper fixative penetration).

-

Primary Fixation: Immerse the tissue blocks in the freshly prepared primary fixative containing potassium hexahydroxoantimonate.

-

Incubation: Fix for 2-4 hours at 4°C. The duration may need to be optimized for the specific tissue.

-

Washing: After primary fixation, wash the tissue blocks thoroughly in the same buffer used for fixation (without glutaraldehyde or pyroantimonate) to remove excess fixative. Perform several changes of buffer over a period of 1-2 hours.

Post-fixation

-

Osmium Tetroxide Solution: Prepare a 1% solution of osmium tetroxide (OsO₄) in the same buffer used previously.

-

Incubation: Post-fix the tissue blocks in the osmium tetroxide solution for 1-2 hours at 4°C.[7] This step enhances the contrast of cellular membranes.

-

Washing: Wash the tissue blocks with several changes of distilled water to remove excess osmium tetroxide.

Dehydration

-

Dehydrate the tissue blocks through a graded series of ethanol (B145695) or acetone. A typical series would be:

-

50% ethanol (1 x 15 minutes)

-

70% ethanol (1 x 15 minutes)

-

95% ethanol (1 x 15 minutes)

-

100% ethanol (3 x 20 minutes)

-

-

Ensure the 100% ethanol is anhydrous to prevent incomplete dehydration.

Infiltration and Embedding

-

Transition Solvent: Transfer the dehydrated tissue blocks to a transition solvent that is miscible with both the dehydrating agent and the embedding resin (e.g., propylene (B89431) oxide). Perform two changes of 15 minutes each.

-

Infiltration: Infiltrate the tissue with a mixture of the transition solvent and the embedding resin (e.g., Epon, Araldite, or Spurr's resin).

-

Start with a 2:1 ratio of transition solvent to resin for 1 hour.

-

Move to a 1:1 ratio for 1-2 hours.

-

Then, a 1:2 ratio for 2-4 hours or overnight.

-

-

Embedding: Transfer the tissue blocks to pure, fresh embedding resin. Allow to infiltrate for at least 2 hours, with a final change into fresh resin in embedding molds.

-

Polymerization: Polymerize the resin in an oven at the recommended temperature (typically 60°C) for 24-48 hours.

Sectioning and Staining

-

Trimming and Sectioning: Trim the polymerized blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

-

Grid Mounting: Collect the sections on copper grids.

-

Post-staining (Optional): For enhanced contrast of general ultrastructure, the sections can be post-stained with uranyl acetate (B1210297) and lead citrate (B86180) according to standard protocols.

Data Presentation

The following table summarizes the quantitative parameters of the potassium hexahydroxoantimonate staining protocol, with common variations noted.

| Parameter | Recommended Value | Common Variations | Reference |